molecular formula C9H16 B14542467 (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene CAS No. 62088-35-1

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

Cat. No.: B14542467
CAS No.: 62088-35-1
M. Wt: 124.22 g/mol
InChI Key: LWYLETZXGBWUPB-DTWKUNHWSA-N
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Description

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene is a chiral cycloalkene of high interest in organic and synthetic chemistry research. This compound serves as a valuable synthetic building block and a model substrate for studying stereoselective reactions. Its structure, featuring a defined (3S,6R) stereochemistry and an ethyl substituent at the 3-position, makes it a versatile precursor for synthesizing more complex, optically active molecules. Researchers utilize this compound in catalytic hydrogenation studies, asymmetric synthesis, and the development of novel chiral ligands and catalysts. The presence of the double bond in the cyclohexene ring allows for further functionalization, including epoxidation, dihydroxylation, and cycloaddition reactions, enabling the exploration of new chemical spaces. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

62088-35-1

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(3S,6R)-3-ethyl-6-methylcyclohexene

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/t8-,9+/m0/s1

InChI Key

LWYLETZXGBWUPB-DTWKUNHWSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](C=C1)C

Canonical SMILES

CCC1CCC(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the selective hydrogenation of a precursor compound, such as a substituted cyclohexadiene, under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-Ethyl-6

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene with structurally related cyclohexene derivatives, focusing on substituents, stereochemistry, and analytical methodologies.

Structural Analogs with Varied Substituents

  • Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate : This compound features a ketone and an ethoxycarbonyl group, unlike the ethyl and methyl substituents in the target molecule. The presence of the electron-withdrawing ketone group likely alters its reactivity (e.g., increased susceptibility to nucleophilic attack) compared to the purely hydrocarbon-substituted target compound .
  • (6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene: Contains a methylidene (CH₂=CH–) group at C-3 and an isopropyl group at C-5.

Stereoisomers and Enantiomers

  • (±)-(3R,6S)-3-Isopropyl-6-methyl-1-cyclohexene : A racemic mixture with inverted stereochemistry (3R,6S) and a bulkier isopropyl group at C-3. The increased steric hindrance from the isopropyl group may reduce conformational flexibility and influence intermolecular interactions (e.g., crystallization behavior) .
  • (3S,6R,10R*)-2 : A structurally complex analog with additional stereocenters (e.g., C-10). The configuration at C-3 and C-6 matches the target compound, but the extended structure (e.g., a deca-dienyl chain in related derivatives) introduces distinct physicochemical properties, such as polarity and solubility .

Analytical Methodologies

  • NOE Correlations and Mosher Method: Used to assign configurations in the target compound and derivatives like 2-((3S,6R)-6-((6E,8E)-deca-6,8-dienyl)-1,2-dioxan-3-yl) acetic acid. These experimental techniques are robust for relative stereochemical determination but may require complementary computational validation for absolute configurations .
  • Quantum Chemical Calculations : Critical for resolving ambiguities in compounds like (3S,6R,10R*)-2, where experimental data alone are insufficient. Methods such as TDDFT ECD calculations and DP4+ probability analysis enhance confidence in stereochemical assignments .

Data Table: Comparative Analysis of Cyclohexene Derivatives

Compound Name Substituents (C-3, C-6) Configuration Key Features Analytical Methods Used Reference
This compound Ethyl, Methyl 3S, 6R Hydrocarbon substituents NOE, Mosher method, DFT calculations
(±)-(3R,6S)-3-Isopropyl-6-methyl-1-cyclohexene Isopropyl, Methyl 3R, 6S (racemic) Bulkier substituent, racemic mixture Not specified
(6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene Methylidene, Isopropyl 6S sp² hybridized C-3, isopropyl group Not specified
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Ethoxycarbonyl, Methyl N/A Ketone and ester functional groups Synthetic reference

Research Findings and Discussion

  • Stereochemical Impact : The (3S,6R) configuration in the target compound minimizes steric clashes between substituents, favoring a chair-like cyclohexene conformation. In contrast, the (3R,6S)-isopropyl analog may adopt alternate conformations due to steric bulk.
  • Substituent Effects : Electron-withdrawing groups (e.g., ketones in ) increase polarity and reactivity, whereas hydrocarbon substituents (ethyl/methyl) enhance hydrophobicity.
  • Methodological Gaps : Some analogs lack detailed stereochemical validation, highlighting the need for standardized protocols combining experimental and computational approaches.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene be confirmed experimentally?

  • Methodological Answer : Combine nuclear Overhauser effect (NOE) NMR correlations with quantum chemical calculations (e.g., MPW1PW91/6-31+G(d,p) level) to resolve ambiguous configurations. For example, comparative DP4+ probability analysis statistically validates the most probable stereoisomer by matching computed 13C NMR shifts to experimental data .

Q. What computational parameters are critical for predicting physicochemical properties of this compound?

  • Methodological Answer : Key parameters include:

  • XlogP (2.0): Predicts hydrophobicity and membrane permeability.
  • Topological polar surface area (17.1 Ų): Indicates hydrogen-bonding potential.
  • Molecular weight (152.12 g/mol): Influences diffusion and solubility.
    These are derived from density functional theory (DFT) calculations and validated against experimental databases like NIST .

Q. What safety protocols are essential during synthesis or handling?

  • Methodological Answer : Conduct a pre-experiment hazard analysis (e.g., thermal stability, flammability) using ACS guidelines. Implement measures such as:

  • Avoiding ignition sources (P210) .
  • Using fume hoods for volatile intermediates.
  • Referencing risk assessment frameworks from Laboratory Prudent Practices .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments using conflicting NMR data?

  • Methodological Answer : Apply Bayesian DP4+ analysis to evaluate competing diastereomeric models. For example, discrepancies between NOE correlations and calculated shifts can be resolved by comparing computed 13C NMR data (MPW1PW91-SCRF) with experimental values, prioritizing configurations with the highest DP4+ probability (>95%) .

Q. How can thermodynamic vs kinetic control be differentiated in cyclohexene derivative synthesis?

  • Methodological Answer :

  • Monitor reaction progression using variable-temperature NMR to detect intermediates.
  • Calculate activation energies (ΔG‡) via DFT (B3LYP/6-31G(d)) to identify dominant pathways.
  • Compare product ratios under varying conditions (e.g., temperature, catalyst loading) to infer control mechanisms .

Q. What statistical methods validate structural data against computational predictions?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis (PCA)) to quantify spectral agreement. For instance, R² values >0.95 between experimental and computed 13C NMR data (Cam-B3LYP/Def2SVP) confirm structural assignments, while outliers highlight potential errors .

Q. How to optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during key steps.
  • Analyze enantiomeric excess (ee) via chiral HPLC or TDDFT-ECD calculations.
  • Cross-validate results with X-ray crystallography or vibrational circular dichroism (VCD) .

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